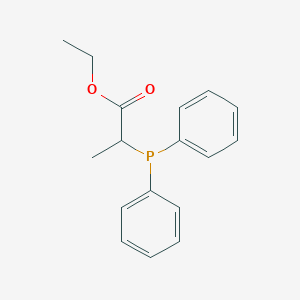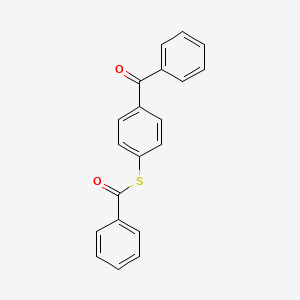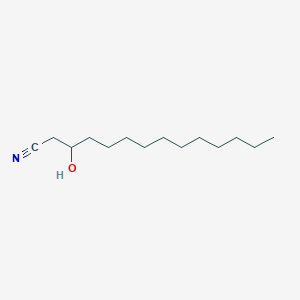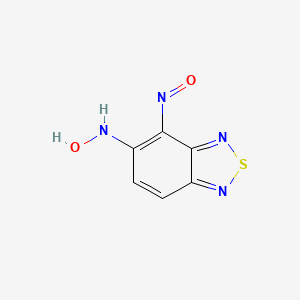![molecular formula C14H6BrNO2 B14298789 8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile CAS No. 114039-33-7](/img/structure/B14298789.png)
8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile is a chemical compound belonging to the naphthopyran family Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile typically involves the reaction of appropriately substituted 2-naphthols with propargyl alcohols under acid-catalyzed conditions . The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired naphthopyran structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthopyran core.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted naphthopyrans.
Aplicaciones Científicas De Investigación
8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a photochromic material in the study of light-induced molecular switches.
Biology: The compound’s photochromic properties make it useful in biological imaging and as a probe for studying cellular processes.
Industry: Utilized in the development of smart materials and coatings that respond to light stimuli.
Mecanismo De Acción
The mechanism of action of 8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile involves a ring-opening reaction upon exposure to light, leading to the formation of intensely colored merocyanine dyes . This photochromic behavior is due to the compound’s ability to undergo reversible structural changes, which are influenced by the molecular environment and external stimuli.
Comparación Con Compuestos Similares
Similar Compounds
3H-Naphtho[2,1-b]pyran-2-carbonitrile: Similar structure but without the bromine substitution.
3H-Naphtho[2,1-b]pyran-2-carbonitrile, 8-bromo-3-oxo-: Another variant with different substituents.
Uniqueness
8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile is unique due to its specific bromine substitution, which imparts distinct photochromic properties and reactivity compared to other naphthopyran derivatives . This makes it particularly valuable in applications requiring precise control over light-induced molecular changes.
Propiedades
Número CAS |
114039-33-7 |
|---|---|
Fórmula molecular |
C14H6BrNO2 |
Peso molecular |
300.11 g/mol |
Nombre IUPAC |
8-bromo-3-oxobenzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C14H6BrNO2/c15-10-2-3-11-8(5-10)1-4-13-12(11)6-9(7-16)14(17)18-13/h1-6H |
Clave InChI |
TZIHUOQTGYPTOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC3=C2C=C(C(=O)O3)C#N)C=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B14298706.png)
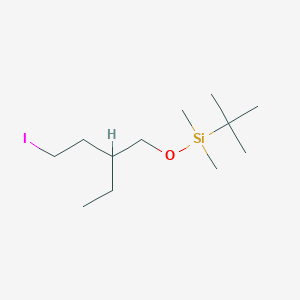
![9-[4-(Trifluoromethyl)phenyl]-9H-xanthene](/img/structure/B14298726.png)

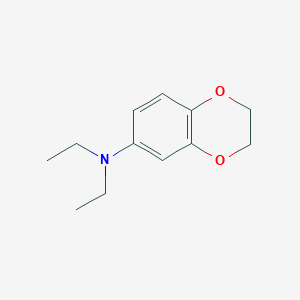
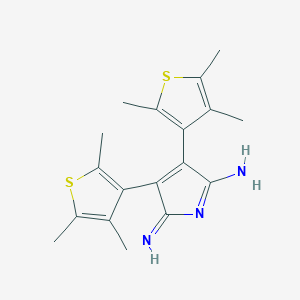
![Morpholine, 4-[bis(pentachlorophenyl)acetyl]-](/img/structure/B14298765.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-](/img/structure/B14298767.png)
![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)
